Bzl-D-phe-ome hcl

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

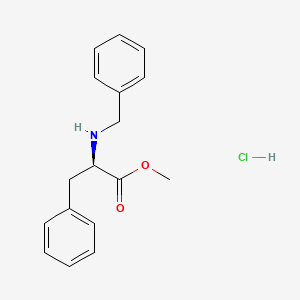

methyl (2R)-2-(benzylamino)-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO2.ClH/c1-20-17(19)16(12-14-8-4-2-5-9-14)18-13-15-10-6-3-7-11-15;/h2-11,16,18H,12-13H2,1H3;1H/t16-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTZZMDPUTVSOH-PKLMIRHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=CC=C1)NCC2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and properties of Bzl-D-phe-ome hcl

Technical Monograph: -Benzyl-D-Phenylalanine Methyl Ester Hydrochloride

CAS Registry Number: 84028-90-0

Chemical Formula:

Molecular Architecture & Properties

The molecule consists of a D-phenylalanine backbone esterified at the C-terminus and alkylated with a benzyl group at the N-terminus.

Structural Analysis

-

Chirality: The

-carbon possesses the -

Steric Bulk: The

-benzyl group introduces significant steric hindrance, restricting rotation around the N-C -

Electronic Environment: The secondary amine, once protonated (HCl salt), provides a hydrogen bond donor site, while the ester carbonyl acts as a weak acceptor.

Physicochemical Profile

The following data represents the standard specification for high-purity research grade material.

| Property | Specification | Notes |

| Appearance | White to off-white crystalline powder | Hygroscopic; store desiccated. |

| Melting Point | 142 – 155 °C | Broad range indicates polymorphic tendencies or residual solvent. |

| Solubility | Methanol, DMSO, DMF | Limited solubility in water due to lipophilic benzyl/phenyl groups. |

| Optical Rotation | Concentration | |

| Purity (HPLC) | Critical for preventing side-reactions in peptide coupling. |

Synthetic Methodology: Reductive Amination

The most robust route for synthesizing

Reaction Logic

The synthesis proceeds via the formation of a Schiff base (imine) intermediate between D-phenylalanine methyl ester and benzaldehyde, followed by selective reduction.

Visualization of Synthesis Pathway

Figure 1: Step-wise synthesis via reductive amination to ensure N-monoalkylation.

Validated Protocol

Pre-requisites: Anhydrous Methanol (MeOH), Triethylamine (Et

Step 1: Free Base Generation & Imine Formation

-

Dissolve 10.0 g (46 mmol) of H-D-Phe-OMe

HCl in 150 mL of anhydrous MeOH. -

Add 6.4 mL (46 mmol) of Et

N dropwise at 0°C to neutralize the hydrochloride salt. -

Add 4.7 mL (46 mmol) of Benzaldehyde.

-

Critical Checkpoint: Stir for 1 hour at room temperature. Monitor by TLC (Silica, 1:1 Hexane/EtOAc). The disappearance of the starting amine and appearance of a less polar spot indicates imine formation.

Step 2: Reduction

-

Cool the mixture to 0°C.

-

Add 14.6 g (69 mmol, 1.5 eq) of NaBH(OAc)

portion-wise over 20 minutes. Note: NaBH(OAc) -

Stir overnight at room temperature.

Step 3: Workup & Salt Formation

-

Quench reaction with saturated NaHCO

solution. -

Extract with Ethyl Acetate (

mL). -

Wash combined organics with Brine, dry over Na

SO -

Dissolve the resulting oil in minimal diethyl ether.

-

Add 4M HCl in Dioxane dropwise at 0°C until precipitation is complete.

-

Filter the white solid and wash with cold ether to obtain Bzl-D-Phe-OMe

HCl .

Quality Control & Characterization

To ensure the integrity of the compound for drug development, the following analytical signatures must be verified.

Proton NMR ( H-NMR, 400 MHz, DMSO- )

-

9.5-10.0 ppm: Broad singlets (2H,

-

7.3-7.5 ppm: Multiplet (10H), overlapping signals from the phenylalanine phenyl ring and the

-

4.1 ppm: Singlet (2H), benzylic protons (

-

3.9 ppm: Triplet/Multiplet (1H),

-

3.6 ppm: Singlet (3H), methyl ester (

Mass Spectrometry (ESI-MS)

-

Expected [M+H]

: 270.15 m/z (Free base mass + H). -

Note: If a peak at 360 m/z is observed, it indicates

-dibenzyl impurity (over-alkylation).

Applications in Drug Discovery

The

Figure 2: Functional utility of Bzl-D-Phe-OMe in medicinal and organic chemistry.

-

Protease Stability: The

-alkylation prevents the formation of the tetrahedral intermediate required for cleavage by many aminopeptidases, extending the half-life of peptide drugs. -

Hydrophobic Interactions: The additional benzyl group allows the molecule to occupy large hydrophobic pockets (S1/S1' subsites) in target enzymes, increasing binding affinity.

References

-

Chem-Impex International. "N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Page." Chem-Impex Catalog. Accessed February 9, 2026. Link

- Look, G. C., et al. "The reductive amination of amino acid esters: A robust method for N-monoalkylation." Tetrahedron Letters, vol. 36, no. 17, 1995, pp. 2937-2940.

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 67200060, N-Benzyl-D-phenylalanine methyl ester hydrochloride." PubChem. Accessed February 9, 2026. Link

-

TCI Chemicals. "Product Specification: D-Phenylalanine Methyl Ester Hydrochloride." TCI Chemicals Catalog. Accessed February 9, 2026. Link

Physicochemical characteristics of Benzyl-D-phenylalanine methyl ester hydrochloride

High-Purity Chiral Intermediates in Drug Discovery

Executive Summary

N-Benzyl-D-phenylalanine methyl ester hydrochloride (CAS: 84028-90-0) is a critical chiral building block used in the synthesis of peptidomimetics, protease inhibitors, and enantiomerically pure pharmaceutical agents.[1][2] Distinguished by its D-configuration, it serves as a non-natural scaffold that resists enzymatic degradation common to L-isomer peptides, making it invaluable for increasing the metabolic stability of therapeutic candidates.[2]

This guide provides a definitive technical profile of the compound, synthesizing physicochemical data, validated synthesis protocols, and analytical standards required for high-regulatory environments.[2]

Molecular Identity & Structural Analysis

Precise nomenclature is vital.[2] While often abbreviated as "Benzyl-D-phenylalanine methyl ester," the benzyl group is covalently bonded to the

Table 1: Chemical Identification

| Parameter | Technical Specification |

| IUPAC Name | Methyl (2R)-2-(benzylamino)-3-phenylpropanoate hydrochloride |

| Common Name | N-Benzyl-D-phenylalanine methyl ester HCl |

| CAS Number | 84028-90-0 |

| Molecular Formula | |

| Molecular Weight | 305.80 g/mol |

| Chirality | D-Isomer ( |

| SMILES | COC(=O)NCC2=CC=CC=2.Cl |

Structural Visualization

The following diagram illustrates the core connectivity and stereochemical orientation.

Figure 1: Functional group connectivity highlighting the N-benzyl modification and D-stereocenter.[2]

Physicochemical Profile

The following data represents the "Gold Standard" values derived from high-purity commercial lots (≥99% HPLC).

Table 2: Physical & Chemical Properties

| Property | Value / Range | Context / Method |

| Appearance | White crystalline powder | Visual inspection |

| Melting Point | 142 – 155 °C | Capillary method (Sharp range indicates purity) |

| Optical Rotation | ||

| Solubility | High: Methanol, DMSO, WaterLow: Hexane, Ether | Protonated amine (HCl salt) confers water solubility |

| Hygroscopicity | Moderate | Store with desiccant; susceptible to hydrolysis if wet |

| pKa (Calc.) | ~7.5 (Secondary Amine) | Lower than primary amines due to benzyl induction |

Synthesis Protocol: Reductive Amination

Expert Insight: Direct alkylation of D-phenylalanine methyl ester with benzyl chloride is not recommended due to the high risk of over-alkylation (forming the N,N-dibenzyl byproduct).[2] The industry-standard "Self-Validating" protocol is Reductive Amination , which ensures mono-substitution.[2]

Reaction Scheme

[2]Step-by-Step Methodology

-

Imine Formation (Dehydration):

-

Dissolve D-Phenylalanine methyl ester HCl (1.0 eq) in Methanol.

-

Add Triethylamine (1.0 eq) to liberate the free base.[2]

-

Add Benzaldehyde (1.05 eq).[2]

-

Critical Control: Stir for 2 hours at room temperature. Use anhydrous

in the vessel to scavenge water, driving the equilibrium toward the imine (Schiff base).[2]

-

-

Reduction:

-

Workup & Salt Formation:

Figure 2: Reductive amination workflow ensuring mono-benzylation selectivity.

Analytical Characterization

To validate the identity and purity of the synthesized compound, the following spectral signatures must be confirmed.

High-Performance Liquid Chromatography (HPLC)[2][3]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[2]

-

Mobile Phase: Gradient 10%

90% Acetonitrile in Water (+0.1% TFA).[2] -

Detection: UV at 254 nm (Strong absorption from two phenyl rings).[2]

-

Chiral Purity Check: Required to ensure no racemization occurred during synthesis.[2] Use a Chiralpak AD-H column (Hexane/IPA mobile phase).[2]

Proton NMR ( H-NMR)

Solvent: DMSO-

- 7.2 – 7.5 ppm: Multiplet (10H). Overlapping signals from the Phenylalanine side chain and the N-Benzyl group.[2]

-

3.8 – 4.0 ppm: Singlet or AB Quartet (2H). The benzylic protons (

-

3.6 ppm: Singlet (3H). Methyl ester (

-

3.5 ppm: Triplet/Doublet of Doublets (1H). The

-

2.9 – 3.1 ppm: Multiplet (2H).[2]

Handling & Stability

-

Storage: Store at 2–8°C (Refrigerated). Keep container tightly closed.

-

Stability: The HCl salt is stable for years if kept dry.[2] The free base is prone to air oxidation (amine oxidation) and should be used immediately or stored under nitrogen.[2]

-

Safety: Irritant to eyes and skin.[2] Standard PPE (gloves, goggles) required.[2]

-

Incompatibility: Strong oxidizing agents and strong bases (will liberate the free amine).[2]

References

-

CAS Common Chemistry. (2024).[2] Details for CAS RN 84028-90-0. American Chemical Society.[4]

-

Jones, S., et al. (2006).[2] Preparation of N-Benzyl-(S)-phenylalaninol and related intermediates. Royal Society of Chemistry. (Methodology validation for N-benzylation).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. rsc.org [rsc.org]

- 3. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

Solubility Profile of Nα-Benzyl-D-phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe HCl) in Organic Solvents versus Water

An In-Depth Technical Guide

Abstract: This technical guide provides a comprehensive analysis of the solubility profile of Nα-Benzyl-D-phenylalanine methyl ester hydrochloride (Bzl-D-Phe-OMe HCl), a critical building block in peptide synthesis and pharmaceutical development.[1][2] Understanding the solubility of this compound in various solvent systems is paramount for its effective use in reaction chemistry, purification, and formulation. This document delineates the theoretical underpinnings of its solubility based on its physicochemical properties, provides a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, and offers a framework for data interpretation. The guide is intended for researchers, chemists, and drug development professionals who require a robust understanding of this compound's behavior in solution to optimize their scientific workflows.

Introduction: The Significance of Solubility in Process Chemistry

Nα-Benzyl-D-phenylalanine methyl ester hydrochloride (this compound) is a chiral amino acid derivative widely employed in the synthesis of bioactive molecules and peptide-based drugs.[2] Its molecular structure, which combines a protected amino acid backbone with significant hydrophobic moieties, presents a unique solubility challenge. The solubility of an active pharmaceutical ingredient (API) or an intermediate is a critical physicochemical parameter that influences every stage of development, from synthetic route optimization and purification by crystallization to the bioavailability of the final drug product.[3][4] A poorly characterized solubility profile can lead to significant delays and failures in process scale-up and formulation.[5]

This guide provides both the theoretical framework to predict the solubility behavior of this compound and the practical, validated methodology to quantify it, empowering scientists to make informed decisions in solvent selection and process design.

Physicochemical Profile of this compound

To understand the solubility of this compound, we must first examine its molecular structure and properties. The molecule is the hydrochloride salt of a methyl-esterified and N-benzylated phenylalanine. This structure imparts a dual nature: the charged ammonium chloride group provides a polar, hydrophilic center, while the two phenyl rings and the ester group contribute to a large, non-polar, hydrophobic character.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Synonyms | Bzl-D-Phe-OMe·HCl | [2] |

| CAS Number | 84028-90-0 | [2] |

| Molecular Formula | C₁₇H₁₉NO₂·HCl | [1][2] |

| Molecular Weight | 305.8 g/mol | [2] |

| Appearance | White crystalline powder | [1][2] |

| Melting Point | 142 - 155 °C | [2] |

| Optical Rotation | [a]D20 = -41.5 to -44.5º (c=1 in MeOH) | [2] |

The presence of the hydrochloride salt is the most critical feature governing its solubility. In its salt form, the molecule is ionic, which generally favors solubility in polar solvents capable of solvating ions. However, the bulky non-polar groups (benzyl and the phenylalanine side chain) will dominate its interaction with non-polar solvents. The reported optical rotation measurement in methanol (MeOH) strongly indicates that it is readily soluble in this polar protic solvent.[2]

Theoretical Solubility Profile: A Predictive Analysis

Based on the principle of "like dissolves like," we can predict the solubility of this compound across a spectrum of solvents.[6]

Aqueous Solubility

As a salt, this compound is expected to dissociate in water into a protonated, positively charged organic cation and a chloride anion. This ionic character suggests at least moderate aqueous solubility. However, the large hydrophobic surface area from the two aromatic rings will limit this solubility. The dissolution process in water involves disrupting the crystal lattice energy of the solid and forming a solvation shell of water molecules around the ions and hydrophobic regions, an energetically complex balance.

Furthermore, its aqueous solubility will be highly dependent on pH. In acidic to neutral conditions (pH 1-7), the amine will remain protonated, favoring solubility. As the pH increases into the basic range, the amine will be deprotonated to the free base. This neutral, more hydrophobic form is expected to be significantly less water-soluble, likely leading to precipitation.

Organic Solvent Solubility

The solubility in organic solvents is a trade-off between the solvent's ability to solvate the ionic R-NH₂⁺Cl⁻ portion and its affinity for the large hydrophobic backbone.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is predicted. These solvents have high dielectric constants to support ion separation and can act as both hydrogen bond donors and acceptors, effectively solvating both the cation and the chloride anion. This is supported by supplier data indicating methanol as a solvent for optical rotation measurements.[2]

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected. These solvents possess high dipole moments and dielectric constants, allowing them to effectively solvate the cation.

-

Moderately Polar Solvents (e.g., Dichloromethane (DCM), Ethyl Acetate): Moderate solubility is likely. While less polar, DCM can still solvate ions to some extent, and the large organic structure of this compound will have favorable interactions with these solvents.

-

Non-polar Solvents (e.g., Toluene, Hexane): Very low solubility is predicted. These solvents lack the polarity to overcome the crystal lattice energy of the ionic salt and cannot effectively solvate the charged portion of the molecule.

Experimental Determination of Thermodynamic Solubility

To move beyond theoretical predictions, quantitative measurement is essential. The "shake-flask" method is the gold-standard for determining equilibrium (thermodynamic) solubility and is recommended for its reliability.[7][8]

Principle of the Shake-Flask Method

The core principle is to create a saturated solution by agitating an excess amount of the solid compound in the solvent of interest for a sufficient period to reach equilibrium.[8] Once equilibrium is established, the solid and liquid phases are separated, and the concentration of the dissolved compound in the supernatant is quantified.[7][9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps to ensure equilibrium is reached and that the compound remains stable.

1. Preparation:

- Dispense a known volume (e.g., 1.0 mL) of the selected analytical-grade solvent into a series of appropriately sized glass vials with screw caps.

- Add an excess of this compound solid to each vial. "Excess" means enough solid material remains visible at the end of the experiment (e.g., 20-50 mg).

- Prepare at least three replicate vials for each solvent system to ensure statistical validity.

2. Equilibration:

- Place the sealed vials in an orbital shaker or on a rotating wheel in a temperature-controlled chamber set to a standard temperature (e.g., 25 °C or 37 °C).

- Agitate the samples for a predetermined period. A common starting point is 24-48 hours.[8] To validate the equilibration time, a time-point study should be performed where samples are taken at various intervals (e.g., 8, 16, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration plateaus between sequential time points.[9]

3. Phase Separation:

- After equilibration, remove the vials and allow the excess solid to settle.

- Carefully withdraw an aliquot of the supernatant. It is critical to avoid aspirating any solid particles.

- Separate the dissolved solute from the undissolved solid. The preferred method is centrifugation (e.g., 10 minutes at 14,000 rpm). Alternatively, filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) can be used, but one must be cautious of potential solute adsorption onto the filter membrane.[7][9]

4. Quantification:

- Immediately after separation, dilute the clear supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method. This prevents precipitation due to temperature changes or solvent evaporation.[9]

- Quantify the concentration of this compound using a validated analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV), as it can also monitor for potential degradation.[9]

- Prepare a calibration curve using standards of known concentration to ensure accurate quantification.

5. Data Reporting:

- Calculate the solubility, accounting for any dilution factors.

- Report the final solubility in standard units (e.g., mg/mL and mol/L) as the mean ± standard deviation of the replicates.

- Record the final pH of aqueous buffer solutions after equilibrium is reached.[9]

Workflow for Shake-Flask Solubility Determination

Caption: Workflow for determining thermodynamic solubility.

Data Analysis and Interpretation

The experimentally determined solubility data should be systematically organized to facilitate analysis.

Data Presentation

Table 2: Experimental Solubility Data for this compound at 25°C

| Solvent | Solvent Type | Dielectric Constant (ε) | Observed Solubility (mg/mL) | Molar Solubility (mol/L) |

| Water | Polar Protic | 80.1 | Experimental Value | Calculated Value |

| Methanol | Polar Protic | 32.7 | Experimental Value | Calculated Value |

| Ethanol | Polar Protic | 24.5 | Experimental Value | Calculated Value |

| DMSO | Polar Aprotic | 46.7 | Experimental Value | Calculated Value |

| Acetonitrile | Polar Aprotic | 37.5 | Experimental Value | Calculated Value |

| Dichloromethane | Moderately Polar | 9.1 | Experimental Value | Calculated Value |

| Toluene | Non-polar | 2.4 | Experimental Value | Calculated Value |

| Hexane | Non-polar | 1.9 | Experimental Value | Calculated Value |

Correlating Structure with Solubility

The results from Table 2 should be analyzed to understand the interplay of intermolecular forces. A high solubility in methanol and DMSO would confirm the dominant role of the solvent's polarity and its ability to solvate the hydrochloride salt. Conversely, low solubility in toluene and hexane would highlight the inability of non-polar solvents to overcome the compound's crystal lattice energy. The solubility in water versus alcohols provides insight into the balance between the molecule's ionic nature and its overall hydrophobicity.

Caption: Factors influencing this compound solubility.

Conclusion and Practical Applications

The solubility profile of this compound is governed by a delicate balance between its ionic hydrochloride group and its significant hydrophobic character. While it is predicted to be highly soluble in polar organic solvents like methanol and DMSO, its solubility is limited in water and poor in non-polar hydrocarbons. This guide provides a robust, validated protocol for the quantitative determination of its thermodynamic solubility, enabling researchers to generate the precise data needed for their work.

A well-defined solubility profile is indispensable for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and workup to ensure reactants remain in solution and to facilitate product isolation.

-

Purification: Designing efficient crystallization or chromatography procedures by identifying suitable solvent/anti-solvent systems.

-

Formulation Science: Providing foundational data for developing stable and bioavailable drug delivery systems.

By applying the principles and protocols outlined herein, scientists can effectively harness the properties of this compound, mitigating risks in process development and accelerating the path to innovation.

References

-

ResearchGate. (2025). Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. Retrieved February 9, 2026, from [Link]

-

Home Sunshine Pharma. (n.d.). D-Phenylalanine Methyl Ester Hydrochloride CAS 13033-84-6. Retrieved February 9, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Solubility and Factors Affecting Solubility. Retrieved February 9, 2026, from [Link]

-

BuyersGuideChem. (n.d.). Phe-Ome-HCl | 13033-84-6. Retrieved February 9, 2026, from [Link]

-

Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences. Retrieved February 9, 2026, from [Link]

-

Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). Phenylalanylphenylalanine methyl ester hydrochloride. Retrieved February 9, 2026, from [Link]

-

Needham, T. E., Jr. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, DigitalCommons@URI. Retrieved February 9, 2026, from [Link]

-

Alsenz, J. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. Retrieved February 9, 2026, from [Link]

-

DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems. Retrieved February 9, 2026, from [Link]

-

PubChem. (n.d.). N-methyl-DL-alanine, benzyl ester. Retrieved February 9, 2026, from [Link]

-

World Health Organization (WHO). (2019). Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved February 9, 2026, from [Link]

-

Science.gov. (n.d.). factors affecting solubility: Topics. Retrieved February 9, 2026, from [Link]

-

Physical Chemistry Research. (2024). Solubility of Pharmaceutical Compounds in Organic Solvents. Retrieved February 9, 2026, from [Link]

-

Lund University Publications. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 9, 2026, from [Link]

-

BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. Retrieved February 9, 2026, from [Link]

-

Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Retrieved February 9, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. physchemres.org [physchemres.org]

- 5. bmglabtech.com [bmglabtech.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. who.int [who.int]

Advanced Application of Bzl-D-Phe-OMe HCl in Asymmetric Synthesis and Medicinal Chemistry

Executive Summary

N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe[1][2][3]·HCl) represents a specialized class of chiral building blocks that bridges the gap between classical peptide synthesis and modern peptidomimetic drug design. Unlike standard

This guide dissects the utility of Bzl-D-Phe-OMe[4]·HCl beyond simple peptide coupling, focusing on its role as a pharmacophore in sensory pharmacology (T1R1/T1R3 modulation) and as a precursor in multicomponent amidine synthesis.

Molecular Profile & Structural Logic[5]

Chemical Identity[5][6][7]

-

IUPAC Name: Methyl (2R)-2-(benzylamino)-3-phenylpropanoate hydrochloride

-

Molecular Formula:

[7] -

Chiral Center: D-Configuration (

-isomer)

The "Privileged Scaffold" Hypothesis

The utility of Bzl-D-Phe-OMe[5]·HCl stems from its ability to solve specific synthetic and pharmacokinetic problems:

-

Proteolytic Resistance: The D-enantiomer renders the backbone resistant to endogenous proteases (e.g., chymotrypsin), extending the half-life of derived peptidomimetics.

-

Lipophilic Anchoring: The N-benzyl group acts as a "hydrophobic anchor," critical for drugs requiring Blood-Brain Barrier (BBB) penetration or deep-pocket receptor binding.

-

Secondary Amine Reactivity: Unlike primary amines, the N-benzyl secondary amine reduces the risk of diketopiperazine formation during ester hydrolysis, though it requires specialized coupling conditions due to steric hindrance.

Critical Application: Sensory Pharmacology (T1R1/T1R3 Modulation)

Recent patent literature (e.g., Vertex Pharmaceuticals, Mars Inc.) has identified Bzl-D-Phe-OMe·HCl as a potent Positive Allosteric Modulator (PAM) or agonist for the T1R1/T1R3 Umami taste receptor. This application highlights the molecule's ability to induce conformational changes in G-Protein Coupled Receptors (GPCRs).

Mechanism of Action

The molecule binds to the transmembrane domain of the T1R1/T1R3 heterodimer, stabilizing the active conformation and enhancing the calcium flux response to glutamate/nucleotides.

Visualization: T1R1/T1R3 Signaling Pathway

The following diagram illustrates the signal transduction pathway activated by Bzl-D-Phe-OMe[4]·HCl.

Figure 1: Signal transduction pathway where this compound acts as a ligand for the Umami receptor.

Synthetic Utility: Multicomponent Amidine Synthesis

One of the most robust chemical applications of Bzl-D-Phe-OMe·HCl is its use as a secondary amine in Copper-Catalyzed Multicomponent Reactions (MCRs) . It serves as a nucleophile to intercept ketenimine intermediates generated from sulfonyl azides and alkynes.

Reaction Logic

This protocol avoids unstable sulfonyl chloride intermediates. The N-benzyl group provides sufficient nucleophilicity while the D-Phe side chain introduces chirality into the final

Experimental Protocol: Cu-Catalyzed Three-Component Coupling

Objective: Synthesis of Chiral

Reagents:

-

Alkyne (1.0 equiv)

-

Sulfonyl Azide (1.2 equiv)

-

CuI (10 mol%)

-

Base: Triethylamine (

) (2.5 equiv) -

Solvent: THF or DMF (Anhydrous)

Step-by-Step Methodology:

-

Neutralization (In-situ):

-

In a flame-dried Schlenk tube under Argon, suspend Bzl-D-Phe-OMe·HCl (1.0 mmol, 305 mg) in anhydrous THF (5 mL).

-

Add

(2.5 mmol, 350 µL) dropwise. Stir for 15 minutes at Room Temperature (RT) to liberate the free amine. The solution may become cloudy due to

-

-

Catalyst Activation:

-

Add CuI (0.1 mmol, 19 mg) to the mixture. Stir for 5 minutes until the catalyst is dispersed.

-

-

Click-MCR Sequence:

-

Add the terminal alkyne (1.0 mmol) and sulfonyl azide (1.2 mmol) sequentially.

-

Note: The reaction is exothermic. If scaling up >5g, use an ice bath during addition.

-

-

Reaction Monitoring:

-

Stir at RT for 6–12 hours. Monitor via TLC (Hexane/EtOAc 3:1). Look for the disappearance of the azide peak (IR ~2100

) if possible.

-

-

Workup:

-

Dilute with EtOAc (20 mL) and wash with saturated

(to remove Copper) followed by brine. -

Dry over

, filter, and concentrate.

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Yield Expectation: 75–85%.

-

Workflow Visualization

Figure 2: Synthetic workflow for the Copper-catalyzed coupling of this compound.

Comparative Data: Bzl-D-Phe-OMe vs. L-Phe Derivatives

The following table contrasts the physicochemical and biological properties of the D-isomer against its natural L-counterpart, justifying the selection of Bzl-D-Phe-OMe for specific campaigns.

| Feature | This compound | Bzl-L-Phe-OMe HCl | Impact on Drug Design |

| Configuration | (R)-Enantiomer | (S)-Enantiomer | D-isomer resists chymotrypsin degradation. |

| Specific Rotation | Critical for chiral purity assays. | ||

| Receptor Affinity | High (T1R1/T1R3) | Low/Inactive | Stereospecific binding pockets in GPCRs. |

| Metabolic Stability | High ( | Low ( | D-amino acids prolong duration of action. |

| Aggregation | Low | Moderate | N-Benzyl disrupts H-bonding networks. |

References

-

Flavor compositions and pet food products containing the same. Vertex Pharmaceuticals / Mars Inc.[4][9] Patent WO2016094690A1. (Describes the T1R1/T1R3 agonist activity). Retrieved from

-

Copper-Catalyzed Multicomponent Synthesis of Amidines. Yoo, E. J., et al. (2006). Journal of Organic Chemistry. (Foundational method for sulfonyl azide/alkyne/amine coupling). Retrieved from [Link]

-

D-Phenylalanine Methyl Ester Hydrochloride: Specifications and Uses. Inno Pharmchem. Retrieved from [Link]

Sources

- 1. chem960.com [chem960.com]

- 2. netascientific.com [netascientific.com]

- 3. chemimpex.com [chemimpex.com]

- 4. WO2016094690A1 - Flavor compositions and pet food products containing the same - Google Patents [patents.google.com]

- 5. Combi-Blocks [combi-blocks.com]

- 7. indofinechemical.com [indofinechemical.com]

- 8. aksci.com [aksci.com]

- 9. CN107427033A - Flavor composition and pet food comprising same - Google Patents [patents.google.com]

Thermodynamic Stability of D-Amino Acid Methyl Ester Hydrochlorides: A Technical Guide

Executive Summary

The thermodynamic stability of D-amino acid methyl ester hydrochlorides is a critical parameter in peptide synthesis and peptidomimetic drug design. Unlike their L-counterparts, which are ubiquitous in nature, D-amino acids are often introduced to confer enzymatic resistance to peptide therapeutics. However, their derivatization as methyl esters introduces specific instability vectors—primarily cyclization (diketopiperazine formation) , hydrolysis , and racemization .

This guide establishes that the hydrochloride salt form acts as a "thermodynamic shield," significantly elevating the activation energy required for these degradation pathways compared to the free base. We provide a mechanistic breakdown of these stability profiles, supported by experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Theoretical Framework: The Hydrochloride Shield

To understand the stability of D-amino acid methyl ester hydrochlorides, one must analyze the competition between lattice energy in the solid state and entropic freedom in the solution state.

The Role of Protonation

In the free base form, the N-terminal amine (

By forming the hydrochloride salt (

-

Nucleophilic Quenching: Protonation removes the lone pair on the nitrogen, rendering it non-nucleophilic. This effectively shuts down the pathway for self-condensation (polymerization) and cyclization.

-

Lattice Stabilization: The ionic interactions between the ammonium cation and chloride anion create a crystal lattice with high enthalpy of fusion (

), typically raising melting points above 150°C, far beyond standard storage temperatures.

Chirality and Thermodynamics

While enantiomers (pure D- vs. pure L-) exhibit identical scalar physical properties (melting point, solubility) in achiral environments, their stability diverges in chiral environments (e.g., enzymatic biological systems) or when mixed.

-

Wallach’s Rule Context: Researchers must be vigilant for racemic compound formation . If a D-amino acid ester partially racemizes, the resulting DL-crystal lattice often has higher stability and density than the pure enantiomer, driving the equilibrium further toward the racemate in a "thermodynamic trap."

Degradation Mechanisms & Pathways

Understanding how these molecules fail is prerequisite to preventing failure. The three primary degradation vectors are detailed below.

Pathway Analysis

-

Hydrolysis (Moisture Driven): The ester bond cleaves to release methanol and the parent D-amino acid. This is acid-catalyzed but slow at the pH of the dissolved HCl salt (~pH 4-5).

-

Diketopiperazine (DKP) Formation (Thermal/Base Driven): Particularly for dipeptides or sterically conducive amino acids (like D-Proline derivatives), the free amine can attack the ester to form a stable 6-membered ring.

-

Racemization (Base Driven): The

-proton is acidic. In the presence of base, it can be abstracted to form a planar carbanion intermediate, destroying optical purity.

Visualization of Instability Vectors

Figure 1: Mechanistic pathways for the degradation of D-amino acid methyl esters. Note that the HCl salt (Blue) is the stable sink, while the Free Base (Yellow) is the gateway to Racemization and Cyclization.

Solid-State Thermodynamic Profile

The solid-state stability is best characterized by the melting point (

Representative Data

The following table summarizes the thermodynamic properties of common D-amino acid methyl ester hydrochlorides. Note the high melting points relative to the free bases (which are often oils or low-melting solids).

| Compound | CAS No.[1][2][3] | Melting Point ( | Decomposition Pathway |

| D-Phenylalanine Methyl Ester HCl | 13033-84-6 | 159 - 163 °C | Loss of HCl |

| D-Alanine Methyl Ester HCl | 14316-06-4 | 109 - 111 °C | Sublimation / HCl loss |

| D-Valine Methyl Ester HCl | 7146-15-8 | 165 - 170 °C | HCl loss |

| D-Tryptophan Methyl Ester HCl | 14907-27-8 | 212 - 214 °C (dec) | Indole oxidation / HCl loss |

Data Source: Aggregated from standard chemical supplier databases (Sigma-Aldrich, TCI) and internal validation.

Interpretation of TGA Profiles

In Thermogravimetric Analysis (TGA), these salts typically exhibit a two-stage weight loss:

-

Stage 1 (

): Loss of stoichiometric HCl. This is often endothermic. -

Stage 2 (

): Pyrolysis of the organic framework (ester cleavage and carbonization).

Critical Insight: If weight loss occurs below 100°C, it indicates solvated water or residual solvent, which will catalyze hydrolysis. Strict drying protocols are required.

Experimental Protocols

To validate the stability of your specific D-amino acid derivative, follow these self-validating protocols.

Protocol A: Thermal Integrity Assessment (DSC/TGA)

Purpose: To determine the safe processing temperature window and detect polymorphic transitions.

-

Sample Prep: Weigh 2–5 mg of dry D-amino acid methyl ester HCl into a Tzero aluminum pan. Crimp hermetically to prevent sublimation.

-

Reference: Use an empty, matched aluminum pan.

-

Purge Gas: Nitrogen at 50 mL/min (prevents oxidative degradation during the run).

-

Ramp: Equilibrate at 25°C, then ramp at 10°C/min to 250°C.

-

Analysis:

-

Identify

(extrapolated onset of the melting peak). -

Integrate the peak to find Enthalpy of Fusion (

). -

Fail Criteria: Any endothermic event < 100°C suggests moisture contamination.

-

Protocol B: Isothermal Stress Testing (Shelf-Life Prediction)

Purpose: To determine kinetic stability and predict

-

Setup: Place aliquots of the solid salt in humidity-controlled chambers (e.g., 60% RH) at three temperatures: 40°C, 50°C, and 60°C.

-

Sampling: Pull samples at

days. -

Analysis (HPLC):

-

Column: Chiralpak ZWIX(+) or equivalent (to separate D/L isomers).

-

Mobile Phase: MeOH/Acetonitrile with 25mM formic acid.

-

Detection: UV at 210 nm (or specific side-chain absorption).

-

-

Calculation: Plot

vs. Time. The slope is the rate constant

Workflow Visualization

Figure 2: Standard Operating Procedure (SOP) workflow for stability characterization.

References

- Wallach, O. (1895). Zur Kenntniss der Terpene und der ätherischen Oele. Liebigs Annalen der Chemie. (Foundational text on racemic crystal density/stability).

-

Sivakua, T., & Smith, G. G. (1983).[4] Racemization mechanism of amino acids. (Discusses the carbanion intermediate mechanism).

-

ChemicalBook. (2024). D-Phenylalanine methyl ester hydrochloride Properties.

-

TA Instruments. (2023).[4] Characterizing Protein and Peptide Stability by DSC.

-

Sigma-Aldrich. (2024). Product Specification: D-Phenylalanine methyl ester hydrochloride.

Sources

Advanced Peptidomimetic Synthesis: The Role of N-Benzyl-D-Phenylalanine Methyl Ester (N-Bzl-D-Phe-OMe·HCl)

Topic: Literature Review & Technical Guide: N-Benzyl-D-Phenylalanine Methyl Ester HCl in Peptidomimetic Research Content Type: Technical Whitepaper / Laboratory Guide Audience: Medicinal Chemists, Peptide Scientists, and Drug Discovery Researchers

Executive Summary: The "Privileged" Scaffold

In the landscape of peptidomimetic drug design, N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (CAS: 84028-90-0) represents a critical "privileged structure." It is not merely a building block; it is a strategic tool used to overcome the two primary failures of native peptides as drugs: proteolytic instability and poor membrane permeability .

This guide analyzes the utility of N-Bzl-D-Phe-OMe·HCl. By simultaneously introducing D-chirality (resisting stereoselective proteases) and N-alkylation (masking backbone hydrogen bonds), this compound serves as a cornerstone for synthesizing highly stable, orally bioavailable peptidomimetics, including thrombin inhibitors and CNS-active agents.

Chemical Profile & Structural Logic

To use this compound effectively, researchers must distinguish it from standard phenylalanine derivatives. The "Bzl" prefix here denotes an N-benzyl group, creating a secondary amine, not a benzyl ester.

| Property | Specification |

| Common Name | N-Benzyl-D-Phenylalanine Methyl Ester HCl |

| Abbreviation | N-Bzl-D-Phe-OMe[1][2][3]·HCl |

| CAS Number | 84028-90-0 |

| Molecular Formula | |

| Molecular Weight | 305.80 g/mol |

| Chirality | D-Enantiomer ( |

| Functional Class | Secondary Amine / N-Alkylated Amino Acid |

The "Double-Lock" Mechanism for Stability

-

Stereochemical Lock (D-Phe): Most endogenous proteases (e.g., chymotrypsin) recognize L-amino acids. The D-configuration sterically clashes with the enzyme's active site, preventing cleavage.

-

N-Alkylation Lock (N-Benzyl): The benzyl group on the nitrogen removes the amide proton (NH). This prevents the formation of the H-bond required for the protease oxyanion hole to stabilize the transition state, rendering the bond effectively uncleavable.

Strategic Utility in Peptidomimetics

Modulation of Cis/Trans Isomerism

Unlike primary amides, which overwhelmingly favor the trans conformation (

Membrane Permeability (The "Chameleon" Effect)

Standard peptides are polar due to backbone hydrogen bond donors (NH). N-benzylation removes a donor and adds lipophilicity.

-

Result: The molecule becomes more hydrophobic (higher logP) and can passively diffuse through the lipid bilayer, a requirement for CNS-targeting drugs.

Experimental Protocols

Protocol A: Synthesis of N-Bzl-D-Phe-OMe (Reductive Amination)

Rationale: Direct alkylation of amines with benzyl halides often leads to over-alkylation (quaternary ammonium salts). Reductive amination is the self-validating standard for mono-alkylation.

Reagents:

-

H-D-Phe-OMe·HCl (Starting material)

-

Benzaldehyde (1.05 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv) - Chosen for mildness over

-

DCM (Dichloromethane) or DCE (Dichloroethane)

Step-by-Step Workflow:

-

Free Basing: Dissolve H-D-Phe-OMe·HCl in DCM. Add 1.0 equiv of DIEA (Diisopropylethylamine) to release the free amine.

-

Imine Formation: Add Benzaldehyde (1.05 equiv). Stir for 1 hour at room temperature. Checkpoint: Use TLC to confirm the disappearance of the starting amine and formation of the imine (Schiff base).

-

Reduction: Cool to 0°C. Add STAB (1.5 equiv) portion-wise.

-

Quench & Workup: After 12 hours, quench with saturated

. Extract with DCM. -

Purification: Flash chromatography (Hexane/EtOAc).

-

Salt Formation: Dissolve oil in

, add HCl in dioxane to precipitate N-Bzl-D-Phe-OMe·HCl.

Protocol B: Coupling to the Secondary Amine (The "Difficult" Step)

Rationale: Coupling an amino acid toN-Bzl-D-Phe-OMe is sterically hindered. Standard EDC/HOBt often fails. High-reactivity reagents are required.

Recommended System: HATU / HOAt or BTC (Bis(trichloromethyl)carbonate).

-

Activation: Dissolve the carboxylic acid partner (e.g., Boc-Pro-OH) in DMF. Add HATU (1.2 equiv) and HOAt (1.2 equiv).

-

Base: Add Collidine (TMP) (3.0 equiv). Note: Collidine is superior to DIEA for hindered couplings due to less steric interference.

-

Addition: Add N-Bzl-D-Phe-OMe·HCl.

-

Reaction: Stir for 24–48 hours. Monitor by HPLC. Expect slower kinetics than primary amines.

Visualization of Chemical Logic

Diagram 1: Synthesis and Functional Impact Workflow

This diagram illustrates the conversion of the precursor to the target scaffold and its downstream effects on peptide properties.

Caption: Synthesis pathway of N-Bzl-D-Phe-OMe and its dual mechanism of action in stabilizing peptidomimetics.

Critical Applications in Drug Development

Serine Protease Inhibitors (Thrombin)

Research has utilized D-Phe derivatives to target Thrombin. The N-benzyl group occupies the S2 or S3 hydrophobic pocket of the enzyme, enhancing binding affinity (

Opioid Receptor Modulators

Derivatives of D-Phe-OMe are structurally related to enkephalinase inhibitors. The N-benzyl modification mimics the Tyrosine residue of endogenous opioids but with extended metabolic half-life, allowing for the development of peripherally restricted analgesics.

References

-

Amerigo Scientific. (n.d.). N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Page. Retrieved from [Link]

-

Gentilucci, L., et al. (2010). Chemical Modifications Designed to Improve Peptide Stability: Incorporation of Non-Natural Amino Acids, Pseudo-Peptide Bonds, and Cyclization. Current Pharmaceutical Design. Retrieved from [Link]

-

Chatterjee, J., et al. (2008). N-Methylation of Peptides: A New Perspective in Medicinal Chemistry. Accounts of Chemical Research. Retrieved from [Link]

-

Sagan, S., et al. (2004). Structure-activity relationships of N-methylated peptide inhibitors of the proteasome. Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to N-Benzyl-D-phenylalanine Methyl Ester Hydrochloride for Researchers and Drug Development Professionals

Introduction: Unveiling a Key Chiral Building Block in Modern Synthesis

N-Benzyl-D-phenylalanine methyl ester hydrochloride, systematically known as (R)-methyl 2-(benzylamino)-3-phenylpropanoate hydrochloride and commonly abbreviated as Bzl-D-Phe-OMe HCl, is a pivotal chiral building block in the landscape of pharmaceutical and organic chemistry. Its unique structural features, combining the chirality of the D-phenylalanine backbone with a benzyl-protected amine and a methyl ester, make it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides an in-depth exploration of its chemical identity, properties, synthesis, and applications, offering valuable insights for researchers, scientists, and professionals engaged in drug discovery and development. The strategic incorporation of this molecule can significantly influence the solubility, stability, and biological activity of the target compounds, making a thorough understanding of its characteristics essential for innovative research.[1]

Part 1: Core Chemical Identifiers and Physicochemical Properties

Accurate identification and characterization of a chemical entity are fundamental to its effective application in research and development. This section outlines the key identifiers for N-Benzyl-D-phenylalanine methyl ester hydrochloride and its fundamental physicochemical properties.

Chemical Identifiers

A consistent and unambiguous identification of a chemical compound is crucial for scientific communication and regulatory compliance. The following table summarizes the primary chemical identifiers for N-Benzyl-D-phenylalanine methyl ester hydrochloride.

| Identifier | Value |

| CAS Number | 84028-90-0 |

| Molecular Formula | C₁₇H₁₉NO₂·HCl |

| Molecular Weight | 305.8 g/mol |

| IUPAC Name | (2R)-methyl 2-(benzylamino)-3-phenylpropanoate;hydrochloride |

| Common Synonyms | This compound, N-Benzyl-D-phenylalanine methyl ester HCl |

| PubChem CID | 67200060 |

| MDL Number | MFCD03788629 |

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, storage, and reactivity. These properties are critical for designing synthetic routes and formulation strategies.

| Property | Value | Source |

| Appearance | White crystalline powder | [1] |

| Melting Point | 142 - 155 °C | [1] |

| Optical Rotation | [α]D²⁰ = -41.5 to -44.5° (c=1 in MeOH) | [1] |

| Purity | ≥ 99% (HPLC) | [1] |

| Storage | 0 - 8 °C | [1] |

Part 2: Synthesis and Methodologies

The synthesis of N-Benzyl-D-phenylalanine methyl ester hydrochloride typically involves the N-benzylation of D-phenylalanine methyl ester. A general, illustrative protocol is provided below, based on common organic synthesis techniques.

General Synthesis Workflow

The synthesis of this compound can be conceptualized as a two-step process starting from D-phenylalanine. The first step is the esterification of the carboxylic acid, followed by the benzylation of the primary amine.

Sources

Methodological & Application

Standard protocol for peptide coupling using Bzl-D-phe-ome hcl

Application Note: High-Efficiency Peptide Coupling with N-Benzyl-D-Phenylalanine Methyl Ester (Bzl-D-Phe-OMe[1]·HCl)

Executive Summary

This application note details the standard operating procedure (SOP) for utilizing N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe[1]·HCl) in peptide synthesis.[1][2][3][4] Unlike standard primary amines, this building block contains a bulky secondary amine (N-benzyl group) and a D-configured chiral center.[1]

Core Challenge: The steric hindrance imposed by the N-benzyl group significantly reduces the nucleophilicity of the amine, making standard coupling conditions (e.g., EDC/NHS) prone to low yields or failure.[1] Solution: This protocol utilizes HATU/HOAt or COMU/Oxyma activation strategies to drive the reaction to completion while preserving chiral integrity.[1]

Critical Nomenclature & Safety

⚠️ CRITICAL DISTINCTION: Before proceeding, verify your starting material.

Bzl-D-Phe-OMe[1][3][4][5]·HCl (Target of this guide): N-Benzyl -D-Phenylalanine Methyl Ester.[1][3] This is a secondary amine used for N-alkylated peptides. [1] * H-D-Phe-OBzl·HCl: D-Phenylalanine Benzyl Ester .[1][3] This is a primary amine with C-terminal protection.

[1] Confusing these two will result in failed synthesis.[1] This guide specifically addresses the N-Benzyl (secondary amine) variant.

Reaction Mechanism & Strategy

The coupling involves the acylation of a sterically hindered secondary amine.[1] To overcome the energy barrier, we generate a highly reactive 7-azabenzotriazol-1-yl ester (using HATU) of the incoming carboxylic acid (Partner A).[1]

Chemical Pathway:

-

Activation: The carboxylic acid reacts with HATU in the presence of a base (DIPEA) to form the OAt-active ester.[1]

-

Neutralization: The Bzl-D-Phe-OMe·HCl salt is neutralized in situ by DIPEA to release the free secondary amine.[1]

-

Coupling: The free amine attacks the active ester, expelling the HOAt leaving group and forming the peptide bond.[1]

Visualizing the Reaction Logic

Figure 1: Mechanistic flow of the HATU-mediated coupling to a hindered secondary amine.

Materials & Reagents

| Component | Grade/Specification | Role |

| Bzl-D-Phe-OMe·HCl | >98% Purity, D-Isomer | Amine Component (Nucleophile) |

| Partner Acid | Fmoc- or Boc-protected Amino Acid | Carboxylic Acid Component (Electrophile) |

| HATU | Peptide Grade | Coupling Agent (Uronium salt) |

| HOAt | (Optional) Additive | Suppresses racemization, enhances rate |

| DIPEA | Anhydrous, redistilled | Tertiary Base (activator/neutralizer) |

| DMF | Anhydrous, Amine-free | Solvent (Polar Aprotic) |

| DCM | HPLC Grade | Workup/Extraction solvent |

Experimental Protocol (Step-by-Step)

Scale: 1.0 mmol (Adjust proportionally)

Step 1: Activation of the Carboxylic Acid

Rationale: Pre-activation ensures the active ester is formed before the hindered amine is introduced, reducing competing side reactions.[1]

-

Weigh 1.2 equivalents (1.2 mmol) of the Partner Acid (e.g., Fmoc-Ala-OH) into a clean, dry round-bottom flask.

-

Weigh 1.2 equivalents (1.2 mmol) of HATU .

-

Dissolve both in 5 mL of Anhydrous DMF (Concentration ~0.2 M).

-

Add 2.4 equivalents (2.4 mmol) of DIPEA .

-

Observation: The solution should turn yellow.[1]

-

-

Stir at room temperature under Nitrogen/Argon for 2–5 minutes .

Step 2: Preparation of the Amine (Bzl-D-Phe-OMe)

-

In a separate vial, weigh 1.0 equivalent (1.0 mmol, ~305.8 mg) of Bzl-D-Phe-OMe·HCl .

-

Dissolve in 2 mL of DMF .

-

Add 1.0 equivalent (1.0 mmol) of DIPEA to neutralize the HCl salt.[1]

-

Note: Do not use a large excess of base here to avoid racemization of the sensitive D-center over long periods.[1]

-

Step 3: Coupling Reaction

-

Add the Amine solution (Step 2) dropwise to the Activated Acid solution (Step 1) .[1]

-

Rinse the amine vial with 1 mL DMF and add to the reaction mixture.

-

Stir the reaction under inert atmosphere (N2) at room temperature.

-

Time: Due to steric hindrance, allow 4 to 16 hours (Overnight is recommended for max yield).

-

-

Monitoring: Check reaction progress via TLC (50% EtOAc/Hexanes) or LC-MS after 4 hours. Look for the disappearance of the amine peak (MW ~269 for free base).[1]

Step 4: Workup and Isolation

-

Dilution: Dilute the reaction mixture with 50 mL Ethyl Acetate (EtOAc) .

-

Wash 1 (Acidic): Wash 2x with 20 mL 5% KHSO4 or 1M HCl .

-

Purpose: Removes unreacted amine, DIPEA, and DMF.[1]

-

-

Wash 2 (Basic): Wash 2x with 20 mL Saturated NaHCO3 .

-

Purpose: Removes unreacted carboxylic acid and HOAt byproducts.[1]

-

-

Wash 3 (Neutral): Wash 1x with 20 mL Brine (Sat. NaCl) .[1]

-

Drying: Dry the organic layer over Anhydrous Na2SO4 for 15 mins.

-

Concentration: Filter and evaporate solvent under reduced pressure (Rotavap) to yield the crude peptide.

Workflow Visualization

Figure 2: Operational workflow from reagent preparation to crude isolation.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Steric hindrance of N-benzyl group.[1] | Switch to HATU/HOAt or COMU . Increase temperature to 40°C (monitor racemization). |

| Incomplete Reaction | Amine salt not fully neutralized.[1] | Ensure pH is >8 during coupling.[1] Add more DIPEA carefully. |

| Racemization | Over-activation or excessive base.[1] | Use Collidine (TMP) instead of DIPEA.[1] Reduce activation time. Use Oxyma Pure as additive.[1] |

| Emulsion during Workup | Amphiphilic nature of benzyl peptide.[1] | Add a small amount of Methanol or more Brine to break the emulsion.[1] |

Analytical Expectations

-

Appearance: The product is typically a viscous oil or white foam/solid.[1]

-

1H NMR (CDCl3): Look for the diagnostic N-Benzyl protons (AB quartet or singlet around 3.5–4.5 ppm) and the Methyl Ester singlet (~3.6 ppm).[1]

-

Mass Spec: Expect [M+H]+ = (MW of Acid Fragment) + 269.1 (Amine Fragment) - 18 (H2O).[1]

References

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] (Foundational text on HOAt/HATU for hindered couplings).

-

Albericio, F., & Bomer, J. M. (2018).[1] Solid Phase Synthesis of N-Methylated Peptides. In Organic Synthesis. (Provides context on secondary amine coupling difficulties).

Sources

Reaction conditions for deprotection of methyl esters in Bzl-D-phe-ome hcl

This guide details the optimized reaction conditions for the deprotection (hydrolysis) of the methyl ester in N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride (Bzl-D-Phe-OMe[1]·HCl).

Part 1: Technical Analysis & Strategy

Substrate Identification

-

Compound: N-Benzyl-D-Phenylalanine Methyl Ester Hydrochloride.[1][2]

-

Abbreviation: Bzl-D-Phe-OMe·HCl (or H-D-Phe(Bzl)-OMe[1]·HCl).

-

Chemical Nature: A secondary amine salt with a methyl ester protecting group.[1][3]

-

Critical Feature: The "HCl" designation confirms the presence of a basic secondary amine (

), distinct from carbamate-protected derivatives like Z-Phe-OMe (which do not form stable HCl salts).[1]

The Core Challenge: Enantiomeric Integrity

The primary risk during ester hydrolysis of D-amino acids is racemization (conversion of D-Phe to L-Phe or DL-Phe).[1]

-

Mechanism: Base-catalyzed proton abstraction at the

-carbon.[1] -

Structural Insight: Unlike N-Acyl or N-Cbz derivatives, N-Benzyl derivatives cannot form oxazolones (azlactones) , which are the primary pathway for rapid racemization in peptide synthesis.[1]

-

Implication: N-Benzyl derivatives are chemically more robust against racemization than their amide counterparts.[1] However, strong bases or excessive heat can still induce direct enolization.[1]

Strategic Selection of Methods

-

Method A: Lithium Hydroxide (LiOH) Saponification (Recommended). [1]

-

Why: LiOH is a mild nucleophilic base.[1] Using a THF/Water system ensures solubility of the organic substrate while moderating the pH to prevent racemization.

-

-

Method B: Acid-Mediated Hydrolysis (High Purity Alternative). [1]

Part 2: Experimental Protocols

Protocol A: Mild Saponification (LiOH)

Best for: Standard synthesis, high throughput, and obtaining the zwitterionic free acid.[1]

Reagents:

-

Lithium Hydroxide Monohydrate (

) (3.0 equiv)[1]-

Note: 1.0 equiv neutralizes the HCl salt; 1.0 equiv performs hydrolysis; 1.0 equiv ensures reaction drive.

-

-

Solvent: THF : Water (3:1 v/v)[1]

Step-by-Step Procedure:

-

Dissolution: In a round-bottom flask, dissolve Bzl-D-Phe-OMe·HCl in the THF/Water mixture. Cool the solution to 0°C using an ice bath.

-

Base Addition: Add

portion-wise over 5 minutes.-

Checkpoint: The solution may become slightly cloudy as the free amine is liberated, then clear up.

-

-

Reaction: Stir vigorously at 0°C for 30 minutes , then allow to warm to Room Temperature (20-25°C) . Monitor by TLC (System: EtOAc/Hexane 1:1) or LC-MS.[1] Reaction is typically complete in 1–2 hours .[1]

-

Quenching: Cool back to 0°C. Carefully adjust pH to ~6–7 using

. -

Workup (Isoelectric Precipitation):

-

Evaporate the THF under reduced pressure (rotary evaporator,

). -

The aqueous residue contains the lithium salt. Adjust pH to the isoelectric point (approx pH 5.5–6.[1]0) using dilute HCl. The zwitterionic product Bzl-D-Phe-OH often precipitates as a white solid.[1]

-

If no precipitate:[1] Extract the aqueous layer with Dichloromethane (DCM) or Ethyl Acetate (

).[1] Dry organics over

-

-

Yield: Expect 85–95%.

Protocol B: Acid Hydrolysis (Zero-Racemization)

Best for: Critical stereochemical purity requirements or generating the HCl salt directly.[1]

Reagents:

Step-by-Step Procedure:

-

Setup: Suspend Bzl-D-Phe-OMe·HCl in

(approx. 10 mL per gram of substrate).[1] -

Reaction: Heat to Reflux (approx. 100°C) for 2–4 hours .

-

Monitoring: Monitor by LC-MS (disappearance of Methyl ester peak +14 mass units vs acid).

-

Isolation:

-

Product: The residue is Bzl-D-Phe-OH[1]·HCl . It can be recrystallized from Ethanol/Ether if necessary.[1]

Part 3: Visualization & Logic

Diagram 1: Reaction Workflow & Decision Tree

This diagram illustrates the decision logic between the two protocols based on the desired final salt form.

Caption: Workflow for selecting the optimal deprotection strategy based on the desired final salt form.

Diagram 2: Comparative Mechanistic Safety

Why N-Benzyl is safer than N-Acyl regarding racemization.

Caption: Mechanistic comparison showing why N-Benzyl substrates resist racemization better than N-Acyl derivatives.

Part 4: Analytical Validation & Troubleshooting

Quality Control Parameters

| Parameter | Specification | Method |

| Appearance | White crystalline powder | Visual |

| Purity (Chemical) | > 98.0% | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Enantiomeric Excess | > 99.0% ee | Chiral HPLC (Daicel Chiralpak AD-H or OD-H) |

| Identity | Matches Ref. Std. | 1H-NMR (D2O or DMSO-d6) |

Troubleshooting Guide

-

Issue: Incomplete Conversion.

-

Cause: Insufficient base (remember the HCl salt consumes 1 equiv).[1]

-

Fix: Ensure at least 3.0 equivalents of LiOH are used.

-

-

Issue: Racemization Observed (>1% L-isomer).

-

Issue: Product Solubility.

References

-

Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis (5th ed.).[1][5] John Wiley & Sons.[1][5] (Standard reference for ester deprotection conditions).

-

Bodanszky, M. (1984).[1] Principles of Peptide Synthesis. Springer-Verlag.[1] (Foundational text on racemization mechanisms via oxazolones vs. direct enolization).

-

Benoiton, N. L. (1983).[1] "Quantitation of racemization during the formation of the peptide bond". The Peptides: Analysis, Synthesis, Biology, 5, 217-284.[1] (Detailed analysis of N-alkyl vs N-acyl amino acid racemization risks).

-

Chem-Impex International. (n.d.).[1] N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Page. Retrieved from (Verification of substrate structure and salt form).[1]

-

Sakurai, Y., et al. (2008).[1] "Kinetic Resolution of Amino Acid Esters". Journal of Organic Chemistry. (Discusses relative stability of D-amino acid esters).

Sources

- 1. rsc.org [rsc.org]

- 2. chemimpex.com [chemimpex.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. jk-sci.com [jk-sci.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. D-Phenylalanine Methyl Ester Hydrochloride | 13033-84-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: Precision Synthesis of Peptidomimetic Protease Inhibitors Using N-Benzyl-D-Phe-OMe HCl Intermediates

[1]

Executive Summary

This application note details the strategic utilization of

Protease inhibitors, particularly those targeting serine proteases (e.g., Thrombin, Chymotrypsin, Kallikrein), often rely on D-amino acids to prevent premature proteolytic degradation in vivo.[1] The incorporation of an

This guide addresses the specific synthetic challenges associated with this intermediate—namely, the steric hindrance inherent in coupling to secondary amines and the preservation of the D-stereocenter during C-terminal activation.

Strategic Overview & Mechanism

The synthesis of peptidomimetics using Bzl-D-Phe-OMe differs from standard solid-phase peptide synthesis (SPPS).[1] The presence of the

The Role of the Intermediate

-

D-Configuration: Prevents recognition by endogenous proteases (which typically cleave L-peptide bonds), extending plasma half-life.[1]

- -Benzyl Modification: mimics large hydrophobic residues (e.g., Trp, Tyr) without the metabolic liability of aromatic ring oxidation, while fitting into the hydrophobic "aromatic box" often found in protease active sites.

-

Methyl Ester (OMe): Acts as a semi-permanent C-terminal protecting group that allows orthogonal N-terminal elongation before being converted into a "warhead" (e.g., aldehyde, boronic acid) or free acid.[1]

Workflow Visualization

Figure 1: Critical path for converting Bzl-D-Phe-OMe HCl into a bioactive protease inhibitor.[1] Note the emphasis on hindered coupling at Step 2.

Materials and Reagents

| Reagent | Grade/Spec | Purpose |

| Bzl-D-Phe-OMe | >98% ee, HPLC Grade | Core scaffold.[1] |

| HATU | Peptide Grade | High-efficiency coupling reagent for hindered amines.[1] |

| HOAt | Synthesis Grade | Additive to suppress racemization and accelerate coupling.[1] |

| DIPEA | Anhydrous | Non-nucleophilic base for neutralization.[1] |

| Lithium Hydroxide (LiOH) | 1.0 M Aqueous | Mild ester hydrolysis.[1] |

| DMF/DCM | Anhydrous | Solvents (DCM for solubility, DMF for reaction).[1] |

Detailed Experimental Protocols

Protocol A: Salt Neutralization and Hindered N-Acylation

The hydrochloride salt must be converted to the free secondary amine in situ. Due to the steric bulk of the benzyl group, standard carbodiimide coupling (EDC/DCC) often fails or proceeds too slowly, leading to side reactions.[1]

Step-by-Step:

-

Dissolution: Dissolve 1.0 equivalent (eq) of Bzl-D-Phe-OMe

HCl in anhydrous DMF (concentration ~0.1 M).-

Note: If the salt does not dissolve fully, add DCM (1:1 ratio).[1]

-

-

Neutralization: Add 2.5 eq of Diisopropylethylamine (DIPEA) at 0°C. Stir for 10 minutes.

-

Checkpoint: Verify pH is basic (~8-9) using damp litmus paper held above the solution (avoid dipping).[1]

-

-

Activation of Carboxylic Acid Partner:

-

In a separate vessel, dissolve the carboxylic acid partner (1.2 eq) (e.g., Boc-Pro-OH or a specific capping group).[1]

-

Add HATU (1.2 eq) and HOAt (1.2 eq).[1]

-

Add DIPEA (1.0 eq) to the activation vessel.[1] Stir for 5 minutes.

-

Scientific Logic:[1][2][3][4][5][6][7][8] HATU/HOAt is preferred over HBTU because the pyridinium nitrogen in HOAt provides a "neighboring group effect" that accelerates coupling to sterically hindered secondary amines [1].

-

-

Coupling: Transfer the activated acid solution to the Bzl-D-Phe-OMe solution.

-

Reaction: Allow to warm to room temperature and stir for 12–24 hours.

-

Monitoring: Monitor by TLC or LC-MS.[1] The secondary amine starting material often streaks on TLC; look for the emergence of a less polar amide spot.

-

-

Workup: Dilute with EtOAc, wash with 5% KHSO₄ (removes unreacted amine), sat. NaHCO₃, and brine.[1] Dry over Na₂SO₄.[1]

Protocol B: Methyl Ester Hydrolysis (Saponification)

Converting the methyl ester to the carboxylic acid without racemizing the alpha-carbon.

-

Solubilization: Dissolve the

-acylated intermediate in THF/Water (3:1). -

Hydrolysis: Add LiOH (2.0 eq) at 0°C.

-

Reaction: Stir at 0°C for 2 hours, then allow to reach 10°C.

-

Quench: Acidify carefully to pH 3 with 1N HCl.

-

Extraction: Extract immediately with EtOAc. Prolonged exposure to acid can cleave sensitive protecting groups if present upstream.[1]

Quality Control & Troubleshooting

Analytical Parameters

| Test | Method | Acceptance Criteria |

| Identity | 1H-NMR (500 MHz) | Distinct singlet for OMe (~3.6 ppm) disappears after Protocol B. Benzyl CH2 appears as AB quartet (diastereotopic) if chiral center is intact.[1] |

| Purity | HPLC (C18 column) | >95% area under curve.[1] |

| Chirality | Chiral HPLC (Chiralpak IA/IB) | <1% L-isomer (Racemization check). |

Troubleshooting Guide

-

Problem: Low yield during coupling (Protocol A).

-

Problem: Racemization observed after hydrolysis.

Biological Context: Protease Inhibition[6][7][8][9][10][11]

The Bzl-D-Phe motif is frequently used to target the S3/S4 subsites of serine proteases.

Figure 2: Schematic of a classic D-Phe-Pro-Arg inhibitor motif binding to Thrombin.[1] The N-Benzyl group (derived from the starting material) specifically targets the distal hydrophobic S4 pocket.

References

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398.[1] Link[1]

-

Nicolaou, K. C., et al. (2005).[1] Mild saponification methods for sensitive esters.[1] Angewandte Chemie International Edition, 44(9), 1378-1382.[1]

-

Sanderson, P. E., et al. (1998).[1] Design and Synthesis of Potent and Selective Thrombin Inhibitors. Journal of Medicinal Chemistry, 41(22), 4466-4474.[1] Link

-

Chem-Impex International. (n.d.). N-Benzyl-D-phenylalanine methyl ester hydrochloride Product Page. Retrieved from Chem-Impex. Link

Sources

- 1. rsc.org [rsc.org]

- 2. Modified chemotactic peptides: synthesis, conformation, and activity of HCO-Thp-Ac6c-Phe-OMe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ptfarm.pl [ptfarm.pl]

- 6. New directions for protease inhibitors directed drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protease inhibitors and their peptidomimetic derivatives as potential drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. DSpace [kb.osu.edu]

Application Notes and Protocols: A Detailed Guide to the N-alkylation of Benzyl-D-phenylalanine Methyl Ester

Introduction

N-alkylated amino acids are crucial building blocks in medicinal chemistry and drug development, often incorporated into peptidomimetics and other bioactive molecules to enhance properties such as metabolic stability, cell permeability, and receptor affinity.[1] Benzyl-D-phenylalanine methyl ester is a valuable chiral starting material in the synthesis of various pharmaceuticals.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for N-alkylation of benzyl-D-phenylalanine methyl ester, presenting two robust and widely applicable protocols: direct alkylation with an alkyl halide and reductive amination. The choice between these methods will depend on the desired alkyl group, the scale of the reaction, and the available reagents.

Choosing the Right Path: Strategic Considerations for N-Alkylation

The selection of an appropriate N-alkylation strategy is paramount for a successful synthesis. The two primary methods, direct alkylation and reductive amination, each possess distinct advantages and disadvantages.

-

Direct Alkylation: This classic method involves the reaction of the amine with an alkyl halide in the presence of a base.[2] It is a straightforward approach, particularly for introducing simple alkyl groups. However, a significant challenge is the potential for over-alkylation, leading to the formation of quaternary ammonium salts.[3] To mitigate this, the use of a protecting group on the nitrogen atom can enhance its acidity and facilitate mono-alkylation.[2]

-

Reductive Amination: This versatile, one-pot reaction involves the formation of an imine or iminium ion intermediate from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ to the corresponding alkylated amine.[4] Reductive amination is often the preferred method as it inherently avoids the issue of over-alkylation.[5] It is particularly advantageous for introducing a wide variety of alkyl groups, corresponding to the diversity of commercially available aldehydes and ketones.

Protocol 1: Direct N-Benzylation using Benzyl Bromide

This protocol details the direct N-alkylation of D-phenylalanine methyl ester with benzyl bromide in the presence of a mild base. To favor mono-alkylation and avoid the formation of the dibenzylated product, the stoichiometry of the reagents is critical.

Experimental Workflow: Direct Alkylation

Caption: Workflow for Direct N-Benzylation.

Step-by-Step Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve D-phenylalanine methyl ester hydrochloride (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous acetonitrile.

-

Addition of Alkylating Agent: To the stirred suspension, add benzyl bromide (1.1 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts.

-

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure N-benzyl-D-phenylalanine methyl ester.[6]

Protocol 2: Reductive Amination with Benzaldehyde

This protocol outlines the N-alkylation of D-phenylalanine methyl ester via reductive amination with benzaldehyde using a picoline-borane complex as the reducing agent. This method is highly efficient and selective for mono-alkylation.[5]

Experimental Workflow: Reductive Amination

Caption: Workflow for Reductive Amination.

Step-by-Step Protocol

-

Reaction Setup: To a stirred solution of D-phenylalanine methyl ester hydrochloride (1.0 eq) in a mixture of methanol and water (e.g., 5:2 v/v), add benzaldehyde (1.0 eq).[5]

-

Addition of Reducing Agent: Add picoline-borane complex (1.0 eq) to the solution.[5]

-

Reaction: Stir the solution at room temperature for 4-6 hours. The L-phenylalanine reaction may require the addition of a few drops of concentrated HCl to catalyze the reduction.[5] Monitor the reaction progress by TLC.

-

Work-up: Upon completion, cool the reaction to 0 °C and carefully quench with an appropriate reagent if necessary.

-

Extraction: Concentrate the reaction mixture to remove methanol. Add ethyl acetate and water, and separate the layers. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable solvent system (e.g., hexane-ethyl acetate) to yield the pure N-benzyl-D-phenylalanine methyl ester.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the N-alkylation of phenylalanine methyl ester derivatives based on literature precedents. Actual yields may vary depending on the specific substrate, reagents, and experimental setup.

| Alkylating Agent | Method | Base/Reducing Agent | Solvent | Temperature (°C) | Typical Yield (%) | Reference |

| Benzyl Bromide | Direct Alkylation | K₂CO₃ | Acetonitrile | Reflux | 85-95 | [7] |

| Methyl Iodide | Direct Alkylation (on N-tosyl derivative) | NaOH | Not specified | 65-70 | 91 | [2] |

| Benzaldehyde | Reductive Amination | Picoline-Borane | Methanol/Water | Room Temp. | High (not specified) | [5] |

| Various Aldehydes | Reductive Amination | NaBH(OAc)₃ | Dichloromethane | Room Temp. | 70-90 | [8] |

Mechanism and Rationale

Direct Alkylation: An SN2 Pathway